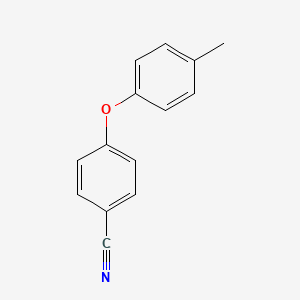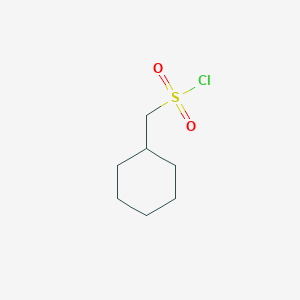
4-(4-Methylphenoxy)benzonitrile
Overview
Description
4-(4-Methylphenoxy)benzonitrile is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzonitriles, including 4-(4-Methylphenoxy)benzonitrile, can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .Molecular Structure Analysis
The InChI code for 4-(4-Methylphenoxy)benzonitrile is 1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 . The canonical SMILES structure is CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N .Physical And Chemical Properties Analysis
4-(4-Methylphenoxy)benzonitrile has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 209.084063974 g/mol . The topological polar surface area is 33 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Chemical Properties
4-(4-Methylphenoxy)benzonitrile has been a subject of interest in various synthetic processes. For example, Che Ming-ming (2012) synthesized 4-(4-methylphenoxy)benzylamine, a compound derived from 4-(4-Methylphenoxy)benzonitrile, by etherification and reduction. This method demonstrated advantages like mild reaction conditions and good yield, highlighting its potential in synthetic chemistry (Che Ming-ming, 2012).
Biological Activities and Applications
In the field of biology and pharmacology, benzonitriles, including derivatives like 4-(4-Methylphenoxy)benzonitrile, have shown diverse biological activities. Z. Szigeti et al. (1985) conducted a principal component analysis on 4-hydroxy-benzonitrile derivatives to understand their herbicidal effectiveness. They found that biological activities varied significantly based on the number of substituents and the presence of free hydroxy groups (Szigeti et al., 1985).
Electrochemical Applications
The electrochemical applications of benzonitrile derivatives have been explored as well. Wenna Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile, a compound similar to 4-(4-Methylphenoxy)benzonitrile, as an electrolyte additive in high-voltage lithium-ion batteries. This additive significantly improved the cyclic stability of the batteries (Huang et al., 2014).
Materials Science and Catalysis
In materials science, A. Wali et al. (1998) studied the reaction of methyl benzoate with NH3 over Montmorillonite K10 clay, forming products including benzonitrile. This research demonstrated the utility of benzonitriles in catalysis and materials science (Wali et al., 1998).
Corrosion Inhibition
Research by A. Chaouiki et al. (2018) on benzonitrile derivatives, similar to 4-(4-Methylphenoxy)benzonitrile, showed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This indicates potential applications in industrial corrosion prevention (Chaouiki et al., 2018).
properties
IUPAC Name |
4-(4-methylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMAUUEMOWLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398735 | |
| Record name | 4-(4-methylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)benzonitrile | |
CAS RN |
37563-42-1 | |
| Record name | 4-(4-methylphenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-(4-Methylphenoxy)benzonitrile?
A1: While the abstract doesn't explicitly provide full spectroscopic data for 4-(4-methylphenoxy)benzonitrile, we can infer some key structural information:
Q2: What are the potential applications of 4-(4-Methylphenoxy)benzonitrile in synthetic chemistry?
A2: The provided research demonstrates the use of 4-(4-methylphenoxy)benzonitrile as a starting material for synthesizing 4-(4-methylphenoxy)benzylamine []. This suggests its potential utility in various synthetic applications:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)
![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)


![N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1350901.png)



